1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a pyrazole ring fused to a pyrimidine ring, with a butyl group at the 1-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with butylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and signaling pathways.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family, known for its biological activity and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with similar kinase inhibitory properties.
Uniqueness: 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the butyl group and chlorine atom enhances its lipophilicity and potential for specific interactions with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C9H11ClN4 |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-butyl-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-2-3-4-14-9-7(5-13-14)8(10)11-6-12-9/h5-6H,2-4H2,1H3 |
InChI Key |
YJGFRPAJDNGTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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